molecular formula C20H15N3O4 B4030725 N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE

N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE

Cat. No.: B4030725
M. Wt: 361.3 g/mol
InChI Key: SVHXDENDGCRHQY-UHFFFAOYSA-N
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Description

N-(5-Benzamido-2-nitrophenyl)benzamide is a benzamide derivative characterized by a central phenyl ring substituted with a nitro group (-NO₂) at position 2 and a benzamido group (-NHCOC₆H₅) at position 4. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the planar benzamide moiety.

Properties

IUPAC Name

N-(3-benzamido-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-19(14-7-3-1-4-8-14)21-16-11-12-18(23(26)27)17(13-16)22-20(25)15-9-5-2-6-10-15/h1-13H,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHXDENDGCRHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE typically involves the reaction of 5-amino-2-nitrobenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of N-(5-BENZAMIDO-2-AMINOPHENYL)BENZAMIDE.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this process include the inhibition of enzyme-catalyzed reactions, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Analogs
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight
N-(5-Benzamido-2-nitrophenyl)benzamide -NO₂ (position 2), -NHCOC₆H₅ (position 5) Not Provided Not Provided
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide -Cl (position 4), -OCH₃ (position 4), -NO₂ (position 2) C₁₄H₁₁ClN₂O₄ 306.71
N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide -Cl (position 5), -OCH₃ (position 2), -NO₂ (position 4) Not Provided Not Provided
N-(4-Chlorophenyl)benzamide -Cl (position 4) C₁₃H₁₀ClNO 231.68

Structural Insights :

  • Steric Effects : The benzamido group at position 5 introduces steric bulk, which may hinder interactions with enzymes or receptors compared to smaller substituents like -Cl or -OCH₃ .

Chemical and Physical Properties

Functional Group Influence
  • Nitro Group : Enhances oxidative stability and reactivity in substitution reactions compared to analogs with hydroxy or methoxy groups (e.g., N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide) .
  • Benzamide Core : The planar benzamide moiety facilitates π-π stacking interactions, common in kinase inhibitors and DNA-binding agents .
Solubility and Reactivity
  • The nitro group reduces solubility in polar solvents compared to sulfonamide-containing analogs (e.g., N-(2H-1,3-benzodioxol-5-yl)-4-chloro-3-(morpholine-4-sulfonyl)benzamide) .
  • Reactivity in nucleophilic aromatic substitution is higher than in halogenated analogs (e.g., 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide) due to the nitro group’s electron-withdrawing effect .
Reported Activities of Analogous Benzamides
Compound Name Biological Activity Key Functional Groups
N-(5-Methylthiazol-2-yl)benzamide Antimicrobial properties Thiazole ring
N-(4-Fluorophenyl)benzamide Selective kinase inhibition -F (electron-withdrawing)
N-(1,3-benzothiazol-2-yl)-2-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride Anti-inflammatory and anticancer activity Benzothiazole, chloro, diethylamino

Inferences for this compound :

  • The nitro group may enhance anticancer or antimicrobial activity by increasing electrophilic interactions with target proteins, as seen in nitro-containing kinase inhibitors .
  • The benzamido group’s bulk could reduce cell permeability compared to smaller analogs like N-(4-fluorophenyl)benzamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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